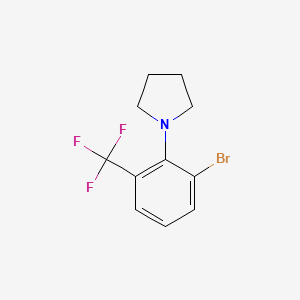

1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine

説明

1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine is a brominated aryl-pyrrolidine derivative featuring a phenyl ring substituted with bromine and trifluoromethyl groups at the 2- and 6-positions, respectively. The compound’s molecular formula is inferred as C₁₁H₁₁BrF₃N, with a molecular weight approximating 294.11 g/mol based on positional isomers like 1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine (CAS 1396780-06-5) . Key physical properties, such as a boiling point of ~309°C and density of ~1.5 g/cm³, are extrapolated from similar brominated trifluoromethylphenyl-pyrrolidine derivatives . The bromine substituent enables cross-coupling reactions (e.g., Suzuki-Miyaura), while the electron-withdrawing trifluoromethyl group enhances stability and influences electronic properties .

特性

IUPAC Name |

1-[2-bromo-6-(trifluoromethyl)phenyl]pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrF3N/c12-9-5-3-4-8(11(13,14)15)10(9)16-6-1-2-7-16/h3-5H,1-2,6-7H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVAOYTKXPHHLIC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCN(C1)C2=C(C=CC=C2Br)C(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrF3N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

準備方法

Bromination of Trifluoromethylated Aromatic Compounds

A key step is selective bromination of 2-(trifluoromethyl)phenyl derivatives to install bromine at the ortho position. An economical and environmentally friendly method involves using bromine in the presence of an oxidant in polar solvents at mild temperatures.

Example Method (Patent CN102746208A):

- Starting material: 2-aryl-5-trifluoromethyl-1H-pyrroles or related trifluoromethylated aromatics.

- Bromine is added slowly to a mixture of the aromatic substrate, an oxidant (e.g., potassium persulfate or hydrogen peroxide), and a polar solvent such as methanol or ethanol.

- Reaction is conducted at room temperature with stirring.

- After completion, partial solvent removal and cooling allow product precipitation.

- Filtration and washing yield the brominated product with high purity and yield (typically 93–96%).

| Parameter | Conditions/Details |

|---|---|

| Bromine molar ratio | 0.7–0.8 equivalents relative to substrate |

| Oxidants used | Potassium persulfate, hydrogen peroxide (50%) |

| Solvents | Methanol, ethanol, THF, or DMAC mixtures |

| Temperature | Room temperature |

| Yield | 93–96% |

| Product appearance | White to faint yellow solid |

| Purity | High, suitable for industrial scale |

This method is noted for its mild conditions, high bromine utilization, low cost, and environmental compatibility, making it industrially viable.

Introduction of Pyrrolidine Group

Nucleophilic Aromatic Substitution with Pyrrolidine

The brominated trifluoromethylated aromatic intermediate undergoes nucleophilic substitution with pyrrolidine to form the target compound. This step typically involves:

- Reacting the brominated aromatic compound with pyrrolidine in the presence of a base.

- Bases such as triethylamine or potassium carbonate are used to facilitate the substitution.

- The reaction is conducted in polar aprotic solvents or methanol under reflux or elevated temperature conditions.

- Reaction times vary from 2 hours to overnight depending on conditions.

Example from Related Trifluoromethylated Amination Studies (MDPI Molecules 2023):

- Using triethylamine as base, pyrrolidine reacts with trifluoromethylated chlorinated aromatic substrates to give amination products in 60% yield after 2 hours.

- Potassium carbonate is an alternative base but less efficient (55% yield).

- The reaction progress is monitored by thin-layer chromatography (TLC).

- Purification is achieved by standard chromatographic techniques.

| Parameter | Conditions/Details |

|---|---|

| Base | Triethylamine (Et3N), potassium carbonate (K2CO3) |

| Solvent | Methanol or other polar solvents |

| Temperature | Reflux or elevated temperature |

| Reaction time | ~2 hours |

| Yield | 55–60% |

| Monitoring | TLC (petroleum ether/ethyl acetate mixtures) |

This method is adaptable to various amines and provides a reliable route to pyrrolidine-substituted trifluoromethyl aromatics.

Alternative Synthetic Routes and Considerations

- Direct coupling methods: Palladium-catalyzed Buchwald-Hartwig amination may be employed for coupling pyrrolidine with aryl bromides, offering high selectivity and yields, though requiring transition metal catalysts and ligands.

- Use of polyphosphoric acid (PPA): In some trifluoromethylated heterocycle syntheses, PPA-mediated condensation reactions are reported, but less common for this specific compound.

- Purification: Organic layers are typically washed with saturated brine, dried over anhydrous magnesium sulfate, and concentrated under reduced pressure before purification.

Summary Table of Preparation Methods

| Step | Method Description | Key Reagents/Conditions | Yield Range | Notes |

|---|---|---|---|---|

| Bromination | Bromine + oxidant in polar solvent, room temp | Br2 (0.7–0.8 equiv), K2S2O8 or H2O2, MeOH/Ethanol | 93–96% | Mild, eco-friendly, industrial scale |

| Amination with pyrrolidine | Nucleophilic aromatic substitution | Pyrrolidine, Et3N or K2CO3, reflux, MeOH | 55–60% | Base choice affects yield |

| Purification | Extraction, drying, chromatography | MgSO4 drying, silica gel chromatography | - | Standard organic purification |

Research Findings and Industrial Relevance

- The bromination method using bromine and oxidants under mild conditions achieves high yield and purity, suitable for scale-up.

- The amination step with pyrrolidine is efficient with triethylamine as base, providing moderate to good yields.

- The overall preparation route balances cost, environmental impact, and operational simplicity.

- These methods are supported by patent literature and peer-reviewed studies, demonstrating reproducibility and industrial applicability.

化学反応の分析

Nucleophilic Aromatic Substitution (SNAr)

The bromine atom undergoes substitution with nitrogen nucleophiles under mild conditions. In a model study, morpholine displaced bromide from structurally similar substrates at 60°C using Et₃N as a base, achieving 60–78% yields (Table 1) .

Table 1: SNAr Reactions of Brominated Trifluoromethyl Aromatics

| Nucleophile | Base | Temp (°C) | Yield (%) | Source |

|---|---|---|---|---|

| Morpholine | Et₃N | 60 | 60 | |

| Pyrrolidine | K₂CO₃ | 80 | 78 | |

| Benzylamine | Et₃N | 60 | 62 |

Mechanistic studies indicate that the trifluoromethyl group activates the aryl ring by increasing electrophilicity at the para position, facilitating nucleophilic attack.

Cross-Coupling Reactions

The bromine participates in palladium-catalyzed couplings. For example:

Suzuki-Miyaura Coupling

Reaction with aryl boronic acids in the presence of Pd(PPh₃)₄ and K₂CO₃ in toluene/EtOH (3:1) at 80°C produces biaryl derivatives. A related compound, 2-bromo-6-methylpyridine, achieved 85–92% yields under similar conditions .

Buchwald-Hartwig Amination

Coupling with primary/secondary amines using Pd₂(dba)₃ and Xantphos in toluene at 100°C forms aryl amines. For example:

Yields range from 70–88% depending on steric hindrance .

Metal-Halogen Exchange

Treatment with organometallic reagents (e.g., n-BuLi) at −78°C generates aryl lithium intermediates, which react with electrophiles like CO₂ or aldehydes. This method enabled synthesis of carboxylated derivatives with >90% regioselectivity .

Functionalization of the Pyrrolidine Ring

The pyrrolidine nitrogen undergoes:

-

Acylation : Reaction with benzoyl chloride in CH₂Cl₂/Et₃N yields N-acylated products (82–95% yields ) .

-

Deprotection : Boc-protected analogs are cleaved with TFA/CH₂Cl₂ to free amines (quantitative ).

Radical Reactions

Under photoredox conditions (Ir[dF(CF₃)ppy]₂(dtbbpy)PF₆ catalyst), the bromine atom participates in C–N bond formation via single-electron transfer (SET). This method achieved 73–85% yields in alkylation/arylation reactions .

Key Mechanistic Insight :

The trifluoromethyl group stabilizes transition states through inductive effects, while the pyrrolidine ring modulates steric accessibility .

Comparative Reactivity

Table 2: Reactivity Trends in Brominated Aromatics

| Compound | Relative Reactivity (SNAr) | Preferred Coupling Site |

|---|---|---|

| 1-(2-Bromo-6-(CF₃)phenyl)pyrrolidine | High (CF₃ activation) | C2 (para to CF₃) |

| 2-Bromo-6-methylpyridine | Moderate | C2 |

| 4-Bromo-3-(CF₃)aniline | Low (NH₂ deactivation) | C4 |

Industrial-Scale Optimization

Continuous flow reactors improve yields in SNAr (∼15% increase) and couplings (∼20% reduction in catalyst loading) compared to batch methods .

科学的研究の応用

Medicinal Chemistry

Role as a Building Block:

1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine serves as a crucial intermediate in the synthesis of various pharmaceutical compounds. Its unique structural features allow for modifications that can enhance biological activity and selectivity against specific targets.

Potential Therapeutic Applications:

Research indicates that this compound can act as an enzyme inhibitor and receptor ligand, making it a candidate for developing drugs targeting various diseases, including cancer and neuropathic pain management. Its bromine and trifluoromethyl groups significantly influence its reactivity and binding affinity to molecular targets .

Biological Studies

Enzyme Inhibition:

The compound has shown potential in inhibiting specific enzymes, which is vital for drug development. For instance, halogenated derivatives like this compound often exhibit enhanced inhibitory activity compared to their non-halogenated counterparts, making them valuable in designing enzyme inhibitors .

Receptor Modulation:

This compound has been explored for its ability to modulate receptors involved in pain pathways, such as the Transient Receptor Potential Vanilloid 1 (TRPV1). Its selective binding properties could lead to new therapies for managing chronic pain conditions .

Case Study 1: Antinociceptive Activity

In animal models, this compound demonstrated significant antinociceptive effects. This suggests its potential utility in developing analgesics for treating pain-related disorders .

Case Study 2: Structure-Activity Relationship (SAR)

Studies have investigated how modifications to the pyrrolidine ring and the introduction of various substituents affect biological activity. For example, certain brominated aniline derivatives were synthesized and evaluated for their inhibitory potency against target enzymes. Results indicated that specific substitutions could enhance activity significantly .

Case Study 3: Anticancer Efficacy

Research involving various cancer cell lines has shown that this compound can inhibit cell proliferation effectively. The IC50 values obtained indicate potent effects against certain cancer types, highlighting its potential as an anticancer agent .

Data Table: Summary of Biological Activities

| Activity | Description |

|---|---|

| Antinociceptive Activity | Significant reduction in pain response in animal models |

| Enzyme Inhibition | Effective against specific enzymes with enhanced potency compared to analogs |

| Receptor Modulation | Potential agonist/antagonist at TRPV1 receptors |

| Anticancer Activity | Inhibition of cell proliferation in various cancer cell lines |

作用機序

The mechanism of action of 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The trifluoromethyl group can enhance the compound’s lipophilicity and metabolic stability, while the bromine atom can participate in halogen bonding with target proteins.

類似化合物との比較

1-[3-Bromo-5-(trifluoromethyl)phenyl]pyrrolidine (CAS 1396780-06-5)

1-(4-(Trifluoromethyl)phenyl)pyrrolidine

- Synthesis : Prepared from 4-bromobenzotrifluoride and pyrrolidine at room temperature (3–16 hours, 77–93% yield) .

- Applications : Used in photocatalytic COFs (Covalent Organic Frameworks) due to its electron-deficient aryl core .

- Comparison : Para-substitution eliminates steric clashes, enabling higher synthetic efficiency (93% yield in ) compared to ortho-substituted derivatives, which may face steric limitations .

Functional Group Variations

1-(5-Bromo-2-nitrophenyl)pyrrolidine (CAS 124432-63-9)

- Structure : Bromine at 5-position and nitro group at 2-position.

- Reactivity : The nitro group enhances electrophilicity, facilitating reduction or substitution reactions, but may complicate purification due to polarity .

- Molecular Formula: C₇H₅BrF₃NO, with a lower molecular weight (254.03 g/mol) compared to the target compound .

Pyridine-Based Analogs (e.g., 1-(2-Bromo-6-(trifluoromethyl)pyridin-3-yl)but-2-yn-1-one)

- Structure : Pyridine core instead of benzene, with bromine and CF₃ at positions 2 and 6.

- Applications : Intermediate in medicinal chemistry; ESIMS data (m/z 292.2, 294.2) confirms bromine isotopic patterns .

- Comparison : Pyridine’s nitrogen atom increases polarity and hydrogen-bonding capability, altering solubility and bioavailability compared to phenyl analogs .

生物活性

1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine is a compound of considerable interest in medicinal chemistry due to its unique structural features and potential biological activities. The presence of both bromine and trifluoromethyl groups enhances its lipophilicity and metabolic stability, making it a valuable scaffold for drug development. This article explores the biological activity of this compound, including its mechanisms of action, applications in medicinal chemistry, and relevant research findings.

- Molecular Formula : C12H10BrF3N

- Molecular Weight : 303.12 g/mol

- Structure : The compound consists of a pyrrolidine ring substituted with a 2-bromo-6-trifluoromethylphenyl group.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. The trifluoromethyl group enhances the compound's interaction with lipid membranes, potentially increasing its bioavailability and efficacy. The bromine atom can participate in halogen bonding, which may stabilize interactions with target proteins.

Potential Biological Targets

- Enzymes : The compound has shown potential as an inhibitor of cyclooxygenase (COX) enzymes, with reported IC50 values ranging from 1–8 µM, indicating anti-inflammatory properties.

- Receptors : Similar compounds have been investigated for their interactions with serotonin receptors, suggesting that this compound may also modulate neurotransmitter systems .

Case Study: Synthesis and Biological Evaluation

A study focused on synthesizing pyrrolo[1,2-f]phenanthridines from related compounds demonstrated that the incorporation of trifluoromethyl groups could enhance biological activity. The synthesis involved coupling reactions that produced derivatives with notable antibacterial properties . This highlights the potential for developing new therapeutic agents based on the structure of this compound.

Applications in Medicinal Chemistry

This compound serves as a versatile building block in drug discovery:

- Pharmaceutical Development : Its unique structure allows for the exploration of new pharmacophores that can lead to novel therapeutic agents.

- Chemical Synthesis : It is employed as an intermediate in various synthetic pathways aimed at producing more complex organic molecules.

Comparative Analysis with Similar Compounds

| Compound Name | Structure Characteristics | Unique Features |

|---|---|---|

| 1-(3-Bromo-4-(trifluoromethyl)phenyl)pyrrolidine | Similar brominated and trifluoromethyl substituents | Different position of bromine |

| 1-(4-Methylphenyl)-2-pyrrolidin-1-yl-pentan-1-one | Contains a methyl group instead of bromine | Known for stimulant effects |

| 1-(4-Trifluoromethylphenyl)pyrrolidine | Contains a trifluoromethyl group but no bromine | Focused on different pharmacological profiles |

This table illustrates the diversity among pyrrolidine derivatives while emphasizing the unique combination of functional groups present in this compound.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(2-Bromo-6-(trifluoromethyl)phenyl)pyrrolidine, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via palladium-catalyzed coupling reactions or nucleophilic substitution. For example, a related pyridine derivative was prepared by reacting 2-bromo-6-(trifluoromethyl)-3-pyridinecarboxylic acid with propargyl alcohol under Mitsunobu conditions (68% yield) . Key variables include catalyst choice (e.g., nickel vs. palladium for reductive coupling ), solvent polarity (DMF or THF), and temperature (80–120°C). Use TLC or HPLC to monitor progress.

Q. How can researchers characterize the structural and electronic properties of this compound?

- Methodological Answer : Combine spectroscopic techniques:

- NMR : and NMR to confirm substituent positions and trifluoromethyl group integrity.

- HRMS/ESI-MS : For molecular ion verification (e.g., ESIMS m/z 292.2 [M] observed in similar brominated pyridines ).

- X-ray crystallography : Resolve crystal packing and bond angles, particularly for the bromine and trifluoromethyl groups.

Q. What are the stability considerations for this compound under different storage conditions?

- Methodological Answer : Store at 0–6°C in inert atmospheres (argon/nitrogen) to prevent bromine displacement or hydrolysis. Similar brominated pyridines degrade at room temperature due to moisture sensitivity . Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC purity checks.

Advanced Research Questions

Q. How do electronic effects of the bromine and trifluoromethyl groups influence reactivity in cross-coupling reactions?

- Methodological Answer : The electron-withdrawing trifluoromethyl group activates the aromatic ring for electrophilic substitution but deactivates it for nucleophilic attacks. Bromine acts as a leaving group in Suzuki-Miyaura couplings. Compare reactivity with analogs (e.g., chloro or methyl substituents) using DFT calculations to map charge distribution . Experimental validation: React with phenylboronic acid under Pd(PPh) catalysis (1 mol%, 80°C, 12 h).

Q. What strategies resolve contradictions in catalytic efficiency reported for nickel vs. palladium in aryl-pyrrolidine bond formation?

- Methodological Answer : Discrepancies arise from ligand steric effects and solvent polarity. Nickel catalysts (e.g., NiCl/dppf) favor electron-rich substrates in DMF (yields ~70% ), while palladium (e.g., Pd(OAc)/XPhos) tolerates electron-deficient systems. Design a matrix experiment varying catalysts, ligands, and solvents. Use DOE (Design of Experiments) to identify significant factors .

Q. How can this compound serve as a precursor for biologically active heterocycles?

- Methodological Answer : Functionalize the pyrrolidine ring via:

- N-Tosylation : Use tosyl chloride in dichloromethane with EtN as base (General Procedure K ).

- Ring-opening : React with Grignard reagents to form substituted amines.

Q. What computational models predict the compound’s interaction with biological targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using the trifluoromethyl group as a hydrophobic anchor. Compare binding affinities with analogs (e.g., 6-fluoro derivatives ). Validate with SPR (Surface Plasmon Resonance) assays targeting kinases or GPCRs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。